7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a hexylsulfanyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-1,2,4-triazole with hexylthiol and a suitable aldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the triazolopyrimidine ring system . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing triazolopyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazolopyrimidine ring to dihydro derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, it can interact with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other triazolopyrimidines such as:
- 7-(METHYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(ETHYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(PROPYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
7-hexylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-3-4-5-6-7-17-11-8-10(2)15-12-13-9-14-16(11)12/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUQPYVPZBPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC(=NC2=NC=NN12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.